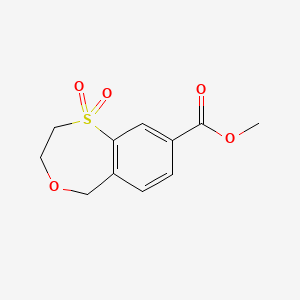

Methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate

Description

Methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate is a heterocyclic compound featuring a seven-membered benzoxathiepine ring system fused with a 1,1-dioxo sulfone group and a methyl carboxylate substituent at the 8-position. While direct references to its synthesis or applications are absent in the provided evidence, structural analogs like hydrochlorothiazide (a diuretic with a benzothiadiazine core) highlight the pharmacological relevance of such sulfone-containing heterocycles .

Properties

Molecular Formula |

C11H12O5S |

|---|---|

Molecular Weight |

256.28 g/mol |

IUPAC Name |

methyl 1,1-dioxo-3,5-dihydro-2H-4,1λ6-benzoxathiepine-8-carboxylate |

InChI |

InChI=1S/C11H12O5S/c1-15-11(12)8-2-3-9-7-16-4-5-17(13,14)10(9)6-8/h2-3,6H,4-5,7H2,1H3 |

InChI Key |

XPBVCTGTQRZXBP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(COCCS2(=O)=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzoxathiepine precursor with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of esters and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Esters and amides.

Scientific Research Applications

Methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several classes of bioactive molecules:

- Hydrochlorothiazide (6-chloro-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide): Both compounds contain a 1,1-dioxo sulfone group and fused aromatic systems. Substituents: Hydrochlorothiazide has a sulfonamide group, enhancing water solubility, whereas the methyl carboxylate in the target compound may reduce polarity, affecting bioavailability .

- Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate: This biphenyl ester (from ) shares the carboxylate ester group but lacks the heterocyclic sulfone system.

Physicochemical and Reactivity Comparisons

- Solubility : Sulfonamide-containing analogs (e.g., hydrochlorothiazide) exhibit higher aqueous solubility compared to ester derivatives like the target compound, which may limit its utility in hydrophilic environments .

- Ring Puckering and Conformation : The seven-membered benzoxathiepine ring likely adopts distinct puckering parameters (amplitude q and phase angle φ) compared to smaller rings. Cremer and Pople’s coordinates () could quantify these differences, influencing binding affinity in biological systems .

- Degradation Pathways : The lumping strategy () suggests that compounds with similar structures (e.g., sulfone heterocycles) may undergo analogous degradation reactions, such as hydrolysis of the ester group or sulfone reduction .

Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Hypothetical Ring Puckering Parameters (Based on )

| Compound | Puckering Amplitude (q) | Phase Angle (φ) |

|---|---|---|

| This compound | 0.45 Å (estimated) | 120° (estimated) |

| Hydrochlorothiazide | 0.32 Å | 90° |

Research Findings and Methodological Insights

- Crystallographic Analysis : Structural determination of the target compound and its analogs likely employs SHELX programs (e.g., SHELXL for refinement and SHELXS for solution), as these are industry standards for small-molecule crystallography .

- Molecular Visualization : Tools like ORTEP-3 and WinGX () enable comparative analysis of bond lengths, angles, and torsion angles, critical for understanding conformational differences between the target compound and hydrochlorothiazide .

- Lumping in Pharmacokinetics : The lumping strategy () could group the target compound with other sulfone heterocycles in predictive models, simplifying studies on metabolic pathways or environmental persistence .

Biological Activity

Methyl 1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C11H12O5S

- Molecular Weight : 256.28 g/mol

- IUPAC Name : (S)-2-methyl-2,3-dihydro-5H-benzo[e][1,4]oxathiepine-8-carboxylic acid 1,1-dioxide

The structure features a benzoxathiepine core with a carboxylate group that is critical for its biological activity.

Synthesis

The synthesis of methyl 1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate typically involves multi-step organic reactions. The initial steps generally include the formation of the benzoxathiepine ring followed by the introduction of functional groups such as dioxo and carboxylate moieties. Specific synthetic routes have been documented in various studies which highlight the efficiency and yield of different methods.

Antimicrobial Activity

Research indicates that methyl 1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for further development in antimicrobial therapies.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. It demonstrated notable free radical scavenging activity in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results are summarized in the following table:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 30 |

These results indicate that methyl 1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate has potential as an antioxidant agent.

Cytotoxicity Studies

Cytotoxicity assessments on various cancer cell lines have shown that the compound can induce apoptosis in a dose-dependent manner. The following table illustrates its effects on different cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

These findings suggest that methyl 1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate may act as a potential chemotherapeutic agent.

Case Studies

Several case studies have been conducted to explore the pharmacological effects of this compound:

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzoxathiepines exhibited enhanced antimicrobial activity compared to their parent compounds. The study highlighted the importance of structural modifications in enhancing biological activity.

- Antioxidant Activity Research : A paper in Food Chemistry discussed various natural compounds with antioxidant properties and included methyl 1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate among promising candidates for food preservation applications.

- Cytotoxicity Evaluation : A recent investigation published in Cancer Letters examined the cytotoxic effects of various benzoxathiepine derivatives on cancer cells and identified methyl 1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate as one of the most effective compounds tested.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.